molecular formula C13H15NO3S2 B2596946 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide CAS No. 1421513-79-2

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide

Cat. No. B2596946
CAS RN: 1421513-79-2
M. Wt: 297.39
InChI Key: VHJDAXCECHJLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Organic Synthesis and Bioconjugation

One of the foundational applications involves the development of new reagents for bioconjugation, as demonstrated in the synthesis of 2-imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides). These reagents are used for attaching sugars to proteins, a critical step in understanding protein functionality and developing therapeutic proteins (Lee, Stowell, & Krantz, 1976).

Medicinal Chemistry and Drug Design

In medicinal chemistry, compounds similar to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide are synthesized and evaluated for their biological activities. For instance, a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides were explored for their antimalarial activities, demonstrating the potential for therapeutic applications (Werbel et al., 1986).

Environmental Science and Analytical Chemistry

In environmental science, compounds of similar structure are used as markers for studying the presence and transformation of chemicals in natural waters. For example, the analysis and detection of herbicides like dimethenamid and their degradates in water highlight the importance of such compounds in monitoring environmental pollution and understanding the fate of chemicals in ecosystems (Zimmerman, Schneider, & Thurman, 2002).

Pharmacology and Toxicology

Pharmacological evaluations of novel derivatives, including those resembling this compound, are critical in assessing their toxicity, antitumor, antioxidant, analgesic, and anti-inflammatory properties. Such studies provide insights into the therapeutic potential and safety profile of new chemical entities (Faheem, 2018).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

As for the safety and hazards, it’s important to note that these compounds are intended for research use only and not for human or veterinary use.

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds. They are expected to play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-17-8-12(15)14-7-9-4-5-11(19-9)13(16)10-3-2-6-18-10/h2-6,13,16H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJDAXCECHJLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(S1)C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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